molecular formula C20H26N2O B13683507 3-Methoxy-N,N-bis(phenylmethyl)-4-piperidinamine

3-Methoxy-N,N-bis(phenylmethyl)-4-piperidinamine

Cat. No.: B13683507
M. Wt: 310.4 g/mol
InChI Key: UERXJDUECXDWNN-UHFFFAOYSA-N
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Description

The compound (3S,4R)-N,N-Dibenzyl-3-methoxypiperidin-4-amine (CAS: 860169-74-0) is a chemical entity known for its unique structural properties It is characterized by the presence of a piperidine ring substituted with methoxy and dibenzylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-N,N-Dibenzyl-3-methoxypiperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the piperidine ring.

    Attachment of Dibenzylamine Groups: The dibenzylamine groups are attached through a reductive amination process, where benzylamine derivatives are reacted with the piperidine ring under reducing conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Bulk Synthesis: Utilizing large reactors for the cyclization and substitution reactions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Conducting rigorous quality control tests to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-N,N-Dibenzyl-3-methoxypiperidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy and dibenzylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxides: Resulting from oxidation reactions.

    Amines: Formed through reduction processes.

    Substituted Derivatives: Produced via substitution reactions.

Scientific Research Applications

(3S,4R)-N,N-Dibenzyl-3-methoxypiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-N,N-Dibenzyl-3-methoxypiperidin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-N,N-Dibenzyl-3-hydroxypiperidin-4-amine: Similar structure with a hydroxyl group instead of a methoxy group.

    (3S,4R)-N,N-Dibenzyl-3-ethoxypiperidin-4-amine: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

(3S,4R)-N,N-Dibenzyl-3-methoxypiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

N,N-dibenzyl-3-methoxypiperidin-4-amine

InChI

InChI=1S/C20H26N2O/c1-23-20-14-21-13-12-19(20)22(15-17-8-4-2-5-9-17)16-18-10-6-3-7-11-18/h2-11,19-21H,12-16H2,1H3

InChI Key

UERXJDUECXDWNN-UHFFFAOYSA-N

Canonical SMILES

COC1CNCCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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